molecular formula C10H12O2 B14838974 1-Cyclopropoxy-4-methoxybenzene

1-Cyclopropoxy-4-methoxybenzene

Cat. No.: B14838974
M. Wt: 164.20 g/mol
InChI Key: YYTJOTNCCHZIEI-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-4-methoxybenzene is an organic compound with the molecular formula C10H12O It is a derivative of benzene, where a cyclopropoxy group and a methoxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-4-methoxybenzene can be synthesized through a multi-step process involving the introduction of the cyclopropoxy and methoxy groups onto the benzene ring. One common method involves the Friedel-Crafts alkylation reaction, where cyclopropyl chloride reacts with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form cyclopropyl-4-methoxybenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of cyclopropoxy-4-methoxybenzaldehyde or cyclopropoxy-4-methoxybenzoic acid.

    Reduction: Formation of cyclopropyl-4-methoxybenzene.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

1-Cyclopropoxy-4-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-4-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The cyclopropoxy and methoxy groups play a crucial role in determining the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

    1-Cyclopropyl-4-methoxybenzene: Similar structure but lacks the oxygen atom in the cyclopropyl group.

    4-Methoxybenzylcyclopropane: Similar structure but with a different arrangement of the cyclopropyl group.

    4-Cyclopropylphenyl methyl ether: Similar structure but with a different functional group attached to the benzene ring.

Uniqueness: 1-Cyclopropoxy-4-methoxybenzene is unique due to the presence of both cyclopropoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-cyclopropyloxy-4-methoxybenzene

InChI

InChI=1S/C10H12O2/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10H,6-7H2,1H3

InChI Key

YYTJOTNCCHZIEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2CC2

Origin of Product

United States

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